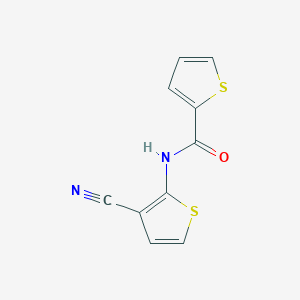

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both cyano and carboxamide functional groups in this compound makes it particularly interesting for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide can be synthesized through an N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including both Gram-positive and Gram-negative strains. For example, the compound demonstrated higher antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of cardiovascular diseases. It has shown potential in modulating lipid metabolism and reducing arterial plaque formation, which are critical factors in atherosclerosis . These findings suggest that this compound could play a role in the prevention or treatment of inflammatory conditions.

3. Antioxidant Activity

this compound has also been evaluated for its antioxidant properties. In vitro studies using the ABTS method demonstrated significant inhibition of free radicals, indicating its potential as a protective agent against oxidative stress .

4. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways. This characteristic could be instrumental in developing new therapeutic strategies targeting chronic inflammatory diseases .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor makes it a suitable candidate for enhancing device performance .

2. Polymer Chemistry

This compound serves as a building block for synthesizing functionalized polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, which is valuable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed that it exhibited an inhibition range from 40% to 86% against Staphylococcus aureus and Bacillus subtilis. The results were compared with standard antibiotics, demonstrating the compound's potential as an alternative antimicrobial agent .

Case Study 2: Cardiovascular Research

In cardiovascular models, this compound was assessed for its impact on lipid profiles and plaque formation. The results indicated significant reductions in inflammatory markers and lipid accumulation within arterial walls, suggesting its utility in cardiovascular disease management .

Wirkmechanismus

The mechanism of action of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxamide: Lacks the cyano group, which may result in different chemical reactivity and biological activity.

3-cyanothiophene: Lacks the carboxamide group, affecting its overall properties and applications.

2-aminothiophene-3-carbonitrile: A precursor in the synthesis of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide.

Uniqueness

This compound is unique due to the presence of both cyano and carboxamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound features both cyano and carboxamide functional groups, contributing to its distinct chemical reactivity and biological activity. The presence of these groups allows for various interactions with biological targets, including hydrogen bonding and π-π stacking interactions with macromolecules such as proteins and nucleic acids.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that includes the activation of thiophene derivatives followed by acylation reactions .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study showed that derivatives based on this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In comparative assays, these compounds outperformed traditional antibiotics like Ampicillin .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In one study, the compound exhibited substantial radical scavenging activity, comparable to ascorbic acid, which is a well-known antioxidant. The mechanism involves the donation of electrons to free radicals, thereby neutralizing them and preventing oxidative stress .

Enzyme Inhibition

Recent investigations have focused on the compound's ability to inhibit specific enzymes. For instance, it has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions it as a potential therapeutic candidate for managing type 2 diabetes. Kinetic studies revealed that it acts as a non-competitive inhibitor with an IC50 value significantly lower than that of established inhibitors like Acarbose .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors.

- π-π Stacking : The aromatic thiophene rings can engage in π-π stacking interactions with nucleobases or protein residues, enhancing binding affinity and specificity.

- Inhibition of Protein–Protein Interactions (PPIs) : The compound has been studied for its potential to disrupt PPIs involved in oxidative stress pathways, particularly through modulation of the Nrf2-Keap1 signaling pathway .

Study 1: Antimicrobial Efficacy

A series of thiophene derivatives were synthesized based on this compound. Their antibacterial activity was evaluated against several bacterial strains using standard broth microdilution methods. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency.

| Compound | Activity Against S. aureus (%) | Activity Against B. subtilis (%) |

|---|---|---|

| 7a | 86.9 | 82.5 |

| 7b | 78.3 | 76.0 |

| Control | 40.0 | 50.0 |

Study 2: Antioxidant Assessment

The antioxidant capacity was measured using the ABTS assay, where various derivatives were tested against ascorbic acid.

| Compound | % Inhibition |

|---|---|

| 7a | 62.0 |

| Ascorbic Acid | 88.44 |

These findings underscore the compound's potential as a lead structure for developing new antimicrobial and antioxidant agents.

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c11-6-7-3-5-15-10(7)12-9(13)8-2-1-4-14-8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIVALFFGSRDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.